An In-depth Technical Guide to 4-(Bromomethyl)-2-methoxypyridine Hydrobromide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Bromomethyl)-2-methoxypyridine Hydrobromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Bromomethyl)-2-methoxypyridine hydrobromide, a versatile reagent in synthetic organic chemistry. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and predictive models to offer a robust resource for its handling, application, and characterization.
Physicochemical and Spectroscopic Profile
4-(Bromomethyl)-2-methoxypyridine hydrobromide is a pyridinium salt that serves as a valuable building block, particularly for introducing the 2-methoxy-4-pyridylmethyl moiety in the synthesis of complex organic molecules.
Physical and Chemical Properties
A summary of the known and predicted physicochemical properties of 4-(Bromomethyl)-2-methoxypyridine hydrobromide is presented in Table 1. It is important to note that some of these values are extrapolated from data on analogous compounds due to the scarcity of direct experimental measurements for the title compound.
| Property | Value | Source |
| Molecular Formula | C₇H₉Br₂NO | [1] |
| Molecular Weight | 282.96 g/mol | [1] |
| CAS Number | 2288708-87-0 | [1] |
| Appearance | White to light yellow crystalline solid (predicted) | Inferred from[2] |
| Melting Point | 185 - 191 °C (for 4-(Bromomethyl)pyridine hydrobromide) | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol. Insoluble in non-polar organic solvents like hexanes and diethyl ether. | Inferred from general properties of hydrobromide salts. |
| pKa | Not available |
Spectroscopic Characterization
1.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the bromomethyl protons, and the methoxy protons. The pyridinium proton will likely be deshielded and may exchange with D₂O.
-
Aromatic Protons (Pyridine Ring): Signals are anticipated in the δ 7.0-8.5 ppm range. The proton at position 6 will likely be a doublet, the proton at position 5 a doublet of doublets, and the proton at position 3 a singlet or a narrow doublet.
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Bromomethyl Protons (-CH₂Br): A singlet is expected around δ 4.5-4.8 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet is predicted around δ 3.9-4.1 ppm.
1.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Signals for the pyridine ring carbons are expected in the δ 110-165 ppm range.
-
Bromomethyl Carbon (-CH₂Br): The signal for this carbon is anticipated around δ 30-35 ppm.
-
Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretch (Pyridinium): A broad band is expected in the range of 2500-3000 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
C=N and C=C Stretch (Pyridine Ring): Characteristic absorptions are expected in the 1600-1400 cm⁻¹ region.
-
C-O Stretch (Methoxy): A strong band is anticipated around 1250 cm⁻¹.
-
C-Br Stretch: A band in the 700-600 cm⁻¹ region is expected.
1.2.4. Mass Spectrometry (MS)
The mass spectrum of the free base, 4-(bromomethyl)-2-methoxypyridine, would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. The hydrobromide salt itself is not typically analyzed directly by electron ionization MS. Electrospray ionization (ESI) in positive mode would likely show the [M+H]⁺ ion of the free base.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route to 4-(Bromomethyl)-2-methoxypyridine hydrobromide involves a two-step process starting from a suitable precursor like 2-methoxy-4-methylpyridine.
Caption: Proposed synthesis of 4-(Bromomethyl)-2-methoxypyridine hydrobromide.
Step 1: Radical Bromination of 2-Methoxy-4-methylpyridine
This step involves the selective bromination of the methyl group at the 4-position of the pyridine ring. This is typically achieved using a radical initiator and a bromine source like N-bromosuccinimide (NBS).
Experimental Protocol:
-
Dissolve 2-methoxy-4-methylpyridine in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(bromomethyl)-2-methoxypyridine.
Step 2: Formation of the Hydrobromide Salt
The crude product from the previous step is then treated with hydrobromic acid to form the stable hydrobromide salt.
Experimental Protocol:
-
Dissolve the crude 4-(bromomethyl)-2-methoxypyridine in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) dropwise with stirring.
-
The hydrobromide salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 4-(Bromomethyl)-2-methoxypyridine hydrobromide.
Reactivity Profile
The primary reactive site of 4-(Bromomethyl)-2-methoxypyridine hydrobromide is the benzylic bromide. The bromomethyl group is susceptible to nucleophilic substitution reactions, making it a useful alkylating agent.[3] The electron-donating methoxy group at the 2-position can influence the reactivity of the pyridine ring. The pyridinium nitrogen is protonated, rendering the ring electron-deficient and less susceptible to electrophilic attack.
Common reactions include:
-
Nucleophilic Substitution: Reaction with various nucleophiles such as amines, alcohols, thiols, and carbanions to introduce the 2-methoxy-4-pyridylmethyl group.
-
Williamson Ether Synthesis: Reaction with alkoxides to form ethers.
-
Gabriel Synthesis: Reaction with potassium phthalimide followed by hydrolysis to synthesize the corresponding primary amine.
Safe Handling and Storage
4-(Bromomethyl)-2-methoxypyridine hydrobromide is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Identification
Based on data for analogous compounds, the following hazards are anticipated[1]:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Caption: Key safety precautions for handling 4-(Bromomethyl)-2-methoxypyridine hydrobromide.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage Recommendations
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[4] The compound is likely hygroscopic and should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Applications in Research and Development
Substituted pyridines are crucial scaffolds in medicinal chemistry and materials science.[5][6] 4-(Bromomethyl)-2-methoxypyridine hydrobromide serves as a key intermediate for the synthesis of a variety of target molecules.
-
Drug Discovery: The 2-methoxypyridine moiety is present in numerous biologically active compounds. This reagent allows for the facile introduction of this fragment into potential drug candidates. The bromomethyl group provides a reactive handle for linking the pyridine core to other molecular fragments.
-
Ligand Synthesis: The pyridine nitrogen can act as a ligand for metal catalysts. Functionalization at the 4-position allows for the synthesis of tailored ligands for various catalytic applications.
-
Materials Science: Pyridine-containing polymers and materials often exhibit interesting electronic and optical properties. This compound can be used to synthesize monomers for polymerization or to functionalize surfaces.
Conclusion
4-(Bromomethyl)-2-methoxypyridine hydrobromide is a valuable and reactive building block for organic synthesis. While direct experimental data is limited, a comprehensive understanding of its properties and reactivity can be achieved through careful analysis of related compounds. Adherence to strict safety protocols is paramount when handling this hazardous material. This guide provides a foundational resource for researchers to safely and effectively utilize this compound in their synthetic endeavors.
Sources
- 1. 4-(Bromomethyl)-2-methoxypyridine hydrobromide | 2288708-87-0 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
